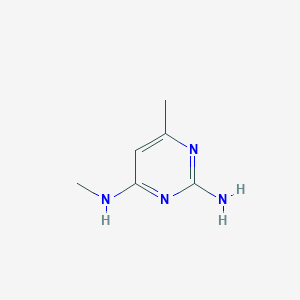

N4,6-dimethylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

4-N,6-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHYSGPOMYLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N4,6 Dimethylpyrimidine 2,4 Diamine and Its Analogs

Introduction of Dialkylamino Groups on the Pyrimidine (B1678525) Ring

The introduction of dialkylamino groups onto the pyrimidine ring is a key step in creating symmetrically and asymmetrically substituted derivatives. A notable reaction involves the treatment of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines. ugr.eschemrxiv.orgchemrxiv.orgresearchgate.net Unexpectedly, this reaction can lead to the formation of symmetric 4,6-disubstituted dialkyl/arylamino pyrimidines, where the alkoxy group is displaced in addition to the chlorine atom. ugr.eschemrxiv.orgchemrxiv.orgresearchgate.net This method provides a route to symmetrically disubstituted pyrimidines under mild conditions. ugr.eschemrxiv.orgchemrxiv.orgresearchgate.net

The synthesis of adamantane-containing 4,6-diaminopyrimidines has been achieved through the palladium-catalyzed amination of 4,6-dichloropyrimidine. nih.gov

Table 1: Synthesis of Symmetric 4,6-Disubstituted Pyrimidines ugr.es

| Starting Material | Amine | Product |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | 4,6-Dialkyl/arylamino-5-nitropyrimidine |

Functionalization at Pyrimidine Ring Positions (e.g., C-6, C-2)

Functionalization at specific positions of the pyrimidine ring allows for the creation of a diverse range of derivatives.

At the C-6 Position: The C-6 position of the pyrimidine ring can be functionalized through various reactions. For example, 2,4-diamino-6-chloropyrimidine can react with nucleophiles, such as the alkoxide generated from (S)-2,3-isopropylideneglycerol, to yield 2,4-diamino-6-substituted pyrimidines. mdpi.com

At the C-2 Position: Selective functionalization at the C-2 position is also a significant area of research. A method for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. acs.org This allows for the introduction of various amine products at the C-2 position with high selectivity. acs.org Another novel method involves the reaction of phenylalkynes and pyrimidine disulfides under ambient conditions, triggered by cesium fluoride, to synthesize C2-functionalized pyrimidine derivatives. researchgate.net Additionally, 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride serves as a starting material for a series of novel S-substituted derivatives. researchgate.netresearchgate.net

Table 2: C-2 Functionalization of Pyrimidines

| Method | Reagents | Product |

| Enthalpy-Controlled Nucleophilic Functionalization | Pyrimidine, Activating Agent, Amine | C2-Aminated Pyrimidine |

| Reaction with Phenylalkynes and Pyrimidine Disulfides | Phenylalkyne, Pyrimidine Disulfide, CsF | C2-Functionalized Pyrimidine |

| Substitution from Thiol | 4,6-dimethylpyrimidine-2-thiol hydrochloride, Electrophile | 2-S-substituted 4,6-dimethylpyrimidine (B31164) |

Formation of Complex Heterocyclic Systems via Pyrimidine Intermediates (e.g., Oxadiazole-Pyrimidine Linkages)

Pyrimidine intermediates are valuable for constructing more complex heterocyclic systems. One such example is the formation of oxadiazole-pyrimidine hybrids. The synthesis of these hybrids can start from pyrimidine-5-carbonyl chloride, which is converted to the corresponding hydrazide. tandfonline.com This hydrazide can then undergo cyclization to form a 1,3,4-oxadiazole (B1194373) ring linked to the pyrimidine core. tandfonline.comacs.orgnih.govresearchgate.netorganic-chemistry.org

This strategy involves several steps, including the formation of an ester from the pyrimidine carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce the hydrazide. nih.gov The hydrazide is then reacted with a suitable reagent, such as β-benzoyl propionic acid in the presence of a dehydrating agent like phosphorus oxychloride, to form the final oxadiazole-pyrimidine hybrid. nih.gov

Synthesis of Oxadiazole-Containing Pyrimidine Derivatives

The incorporation of the 1,3,4-oxadiazole ring into the pyrimidine scaffold has been a subject of significant interest. A common strategy involves the cyclization of pyrimidine carbohydrazides. One approach begins with the synthesis of ethyl 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov This intermediate is then treated with hydrazine hydrate to yield the corresponding 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide. nih.gov The subsequent cyclization of this carbohydrazide (B1668358) with various aromatic acids or other cyclizing agents, often under microwave irradiation, affords the desired 5-(5-aryl-1,3,4-oxadiazol-2-yl)-pyrimidine derivatives. nih.govorganic-chemistry.org This method is advantageous due to its efficiency, offering excellent yields in short reaction times. nih.gov

Another versatile method for creating pyrimidine-oxadiazole conjugates starts with 2-(pyrimidin-2-ylthio)acetohydrazide. researchgate.net This hydrazide undergoes a ring closure reaction with carbon disulfide in the presence of potassium hydroxide (B78521) to form 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione. researchgate.net This intermediate can then be subjected to nucleophilic substitution reactions with various phenacyl bromides to yield a series of 2-[5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives. researchgate.net The structures of all synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis. nih.govbaltijapublishing.lv

A study also reported the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. nih.gov This highlights the diversity of pyrimidine-oxadiazole compounds that can be accessed through multi-step synthetic sequences. nih.gov

Table 1: Synthesis of Oxadiazole-Containing Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|

Schiff Base Derivatization with Pyrimidine Moieties

Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are valuable intermediates in organic synthesis. The derivatization of pyrimidines with Schiff base moieties has been achieved through the condensation of pyrimidine-5-carbaldehyde (B119791) derivatives with various aromatic amines. For instance, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde can be reacted with a range of substituted anilines in the presence of a catalyst like indium(III) trifluoromethanesulfonate (B1224126) in tetrahydrofuran (B95107) (THF) at ambient temperature to yield the corresponding 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives. google.com

The reaction mixture is typically stirred for an extended period, after which the product is purified by column chromatography. google.com In another example, a series of Schiff bases were synthesized by reacting 6-methyl-N-(4-pyridin-3-yl)-pyrimidin-2-yl)-benzene-1,3-diamine with various pyrazole-4-carbaldehyde derivatives. researchgate.net This reaction is often carried out under reflux in the presence of a few drops of glacial acetic acid. researchgate.net The formation of the Schiff base is confirmed by spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and LCMS. researchgate.net These synthetic routes provide access to a wide array of pyrimidine-based Schiff bases with diverse substitution patterns. google.comresearchgate.net

Table 2: Schiff Base Derivatization with Pyrimidine Moieties

| Pyrimidine Starting Material | Amine Reactant | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amines | Indium(III) trifluoromethanesulfonate, THF, ambient temperature, 72 h | 5-Iminomethyl-6-methyl-2-phenylpyrimidine derivatives | Catalytic method for the synthesis of pyrimidine Schiff bases at room temperature. | google.com |

| 6-Methyl-N-(4-pyridin-3-yl)-pyrimidin-2-yl)-benzene-1,3-diamine | Pyrazole-4-carbaldehyde derivatives | Glacial acetic acid, reflux (4 h) | Pyrimidine derivatives of Schiff bases | Synthesis of Schiff bases by condensation of a diamino-pyrimidine with pyrazole (B372694) aldehydes. | researchgate.net |

Preparation of Thiosulfoester Derivatives Bearing Pyrimidine Cores

The synthesis of thiosulfoester derivatives containing a pyrimidine ring represents a more specialized area of pyrimidine chemistry. A viable method for the preparation of these compounds involves the use of 5-bromomethyl-2-methylpyrimidine-4-amine dibromohydrate as an alkylating agent. baltijapublishing.lv In this procedure, the dibromohydrate is first converted to its free base form and then reacted with potassium or sodium salts of various thiosulfonic acids. baltijapublishing.lv

The reaction is typically carried out in an acetone-aqueous medium at room temperature over a period of several days. baltijapublishing.lv This method has been successfully employed to synthesize a series of benzenethiosulfonic acid 4-amino-2-methylpyrimidin-5-yl-methyl esters with yields ranging from 29% to 57%. baltijapublishing.lv The resulting thiosulfoesters are solid crystalline compounds and their structures are confirmed by ¹H-NMR and IR spectroscopy, as well as elemental analysis. baltijapublishing.lv An alternative approach involving the chlorosulfonation of 2-amino-6-methylpyrimidin-4-ol and subsequent reaction to form thiosulfonates was investigated but proved to be less effective due to the instability of the sulfochloride intermediates. baltijapublishing.lv

Table 3: Preparation of Thiosulfoester Derivatives Bearing Pyrimidine Cores

| Pyrimidine Starting Material | Thiosulfonate Salt | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromomethyl-2-methylpyrimidine-4-amine dibromohydrate | Potassium or sodium salts of various thiosulfonic acids | Acetone-aqueous medium, room temperature, 7-10 days | Thiosulfonic acid 4-amino-2-methylpyrimidin-5-yl-methyl esters | 29-57% | baltijapublishing.lv |

| 5-Bromomethyl-2-methylpyrimidine-4-amine dibromohydrate | Benzenethiosulfonic acid sodium salt | Acetone-aqueous medium, room temperature | Benzenethiosulfonic acid 4-amino-2-methylpyrimidin-5-yl-methyl ester | 28% | baltijapublishing.lv |

| 5-Bromomethyl-2-methylpyrimidine-4-amine dibromohydrate | 4-Chlorobenzenethiosulfonic acid sodium salt | Acetone-aqueous medium, room temperature | 4-Chlorobenzenethiosulfonic acid 4-amino-2-methylpyrimidin-5-yl-methyl ester | 52% | baltijapublishing.lv |

| 5-Bromomethyl-2-methylpyrimidine-4-amine dibromohydrate | 4-Aminobenzenethiosulfonic acid sodium salt | Acetone-aqueous medium, room temperature | 4-Aminobenzenethiosulfonic acid 4-amino-2-methylpyrimidin-5-yl-methyl ester | 56% | baltijapublishing.lv |

Structural Elucidation and Advanced Characterization of N4,6 Dimethylpyrimidine 2,4 Diamine Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N4,6-dimethylpyrimidine-2,4-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Electronic Absorption Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For pyrimidine (B1678525) derivatives, ¹H NMR provides key insights into the substitution patterns on the pyrimidine ring.

In the case of 2-amino-4,6-dimethylpyrimidine (B23340), a related compound, the ¹H NMR spectrum displays distinct signals that correspond to the different types of protons within the molecule. chemicalbook.com The chemical shifts (δ) are typically measured in parts per million (ppm). For instance, the protons of the methyl groups (CH₃) would appear as a sharp singlet, while the proton on the pyrimidine ring and the protons of the amino group (NH₂) would have their own characteristic resonances. chemicalbook.com

A representative ¹H NMR data set for a related compound, 4,6-dimethylpyrimidine (B31164), in a deuterated chloroform (B151607) (CDCl₃) solvent shows the following peaks: a signal at approximately 8.96 ppm attributed to the proton at position 2 of the pyrimidine ring, a signal around 7.06 ppm for the proton at position 5, and a signal at about 2.49 ppm for the protons of the two methyl groups. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for 4,6-dimethylpyrimidine chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) |

| H-2 (pyrimidine ring) | 8.956 |

| H-5 (pyrimidine ring) | 7.060 |

| CH₃ (methyl groups) | 2.486 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For 2-amino-4,6-dimethylpyrimidine, the IR spectrum provides evidence for its key structural features. nist.govchemicalbook.com The presence of an amino group (-NH₂) is typically indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl groups and the aromatic ring are observed around 2900-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.netias.ac.in

A detailed analysis of the FT-IR and FT-Raman spectra of 2-amino-4,6-dimethylpyrimidine has been conducted, with the solid-phase FTIR spectrum recorded between 4000-400 cm⁻¹. ijera.comnih.gov This analysis allows for the assignment of the fundamental vibrational modes of the molecule. ijera.com

Table 2: Selected IR Absorption Bands for 2-Amino-4,6-dimethylpyrimidine nist.govchemicalbook.comijera.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3448 - 3315 |

| C-H stretching (aromatic) | ~3093 |

| C-H stretching (methyl) | ~2950 |

| C=N/C=C stretching (ring) | 1625 - 1430 |

| C-H in-plane bending | ~1115 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from lower energy orbitals to higher energy ones. For aromatic systems like pyrimidine, characteristic π-π* and n-π* transitions are observed.

The electronic spectra of substituted pyrimidines have been studied to understand the effects of different functional groups on the electronic structure of the pyrimidine ring. ias.ac.in For 4,6-dimethylpyrimidine, the UV/Visible spectrum is available and provides information on its electronic transitions. nist.gov The specific wavelengths of maximum absorption (λmax) are influenced by the solvent and the substituents on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of 2-amino-4,6-dimethylpyrimidine, a related compound, would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 123.16 g/mol . nist.govnih.gov The fragmentation pattern observed in the mass spectrum can help to confirm the structure by showing the loss of specific fragments, such as a methyl group. The NIST WebBook provides mass spectral data for 2-pyrimidinamine, 4,6-dimethyl-. nist.gov

Crystallographic Studies and Solid-State Analysis

While spectroscopic techniques provide valuable information about the molecular structure, X-ray crystallography offers a definitive, three-dimensional picture of the arrangement of atoms in the solid state.

X-ray Diffraction Analysis of Pyrimidine Diamine Salts and Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms and molecules in a crystal lattice. This technique has been applied to various derivatives of pyrimidine to understand their molecular geometry, intermolecular interactions, and crystal packing.

For instance, studies on the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, which shares some structural similarities with pyrimidine derivatives, have been reported. researchgate.net In these studies, the crystal structures were solved by direct methods and refined to provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net While specific crystallographic data for this compound was not found in the provided search results, the methodologies used for related compounds are directly applicable. The structures of these types of compounds are typically solved and refined using established crystallographic software packages. researchgate.net

Supramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

There is no available scientific literature detailing the specific supramolecular interactions within the crystal lattice of this compound. Consequently, a discussion on the nature of its hydrogen bonding network, including the identification of specific donor-acceptor pairs and the resulting motifs, cannot be provided. Similarly, the presence and geometric characteristics of any π-π stacking interactions between the pyrimidine rings remain uncharacterized.

For illustrative purposes, studies on related pyrimidine derivatives often reveal complex networks of intermolecular forces. For instance, research on other diaminopyrimidine compounds has shown the formation of dimeric structures and extended chains through N—H⋯N hydrogen bonds. However, without specific crystallographic data for this compound, any such discussion would be speculative and fall outside the strict scope of this article.

Computational Chemistry and Theoretical Investigations of N4,6 Dimethylpyrimidine 2,4 Diamine

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational tools that allow for the detailed investigation of molecules at an atomic level. These methods are crucial for understanding the structural and energetic properties that govern the behavior of compounds like N4,6-dimethylpyrimidine-2,4-diamine.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on this compound are not extensively documented, research on the closely related analog, N4,N4,6-trimethylpyrimidine-2,4-diamine, provides valuable insights.

DFT-optimized geometries, using methods like B3LYP with a 6-311G++(2d,p) basis set, reveal key structural parameters. For the trimethylated analog, the N4-C4-N4' bond angle is calculated to be approximately 120.5°, which is consistent with sp² hybridization. Analysis of the electronic properties shows a distinct charge distribution, with the N4 atoms carrying partial negative charges and the C2 carbon atom being relatively electron-deficient. Furthermore, DFT calculations can predict which tautomeric form of the molecule is more stable. For instance, in aqueous media, the amino tautomer is generally favored energetically due to solvation effects, while the imino form may become more prevalent in aprotic solvents.

Table 1: Selected DFT Calculation Results for a this compound Analog

| Parameter | Calculated Value | Method |

|---|---|---|

| N4-C4-N4' Bond Angle | 120.5° | B3LYP/6-311G++(2d,p) |

| Charge on N4 atoms | -0.45 e | B3LYP/6-311G++(2d,p) |

| Charge on C2 atom | +0.32 e | B3LYP/6-311G++(2d,p) |

Data derived from studies on the N4,N4,6-trimethylpyrimidine-2,4-diamine analog.

Molecular Dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape and stability of a molecule over time, particularly when interacting with a biological target. For the 2,4-diaminopyrimidine (B92962) scaffold, MD simulations are frequently used to assess the stability of its binding to protein targets.

In studies aimed at identifying novel kinase inhibitors, representative compounds featuring the 2,4-diaminopyrimidine core undergo MD simulations to predict their binding stability and affinity. mdpi.comnih.gov These simulations show that compounds with this scaffold can form stable binding modes within the active site of kinases, characterized by favorable intermolecular interactions. mdpi.comnih.gov The stability observed in these simulations, often lasting for hundreds of nanoseconds, helps validate docking poses and confirms that the compound can maintain key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for its inhibitory activity. nih.gov The results can distinguish between more and less stable compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov

While MC simulations are widely applied to study the adsorption of various small molecules and pollutants on materials like zeolites and metal-organic frameworks, specific studies employing this method to investigate the adsorption energy and configuration of this compound were not prominently found in the surveyed literature. In principle, such simulations could be used to understand its interaction with porous materials, which could be relevant for applications in separation or catalysis.

In Silico Ligand-Protein Interaction Studies

In silico methods are essential for modern drug discovery, allowing for the rapid screening of vast chemical libraries and the prediction of how a ligand might interact with a specific protein target. The 2,4-diaminopyrimidine scaffold, central to this compound, is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule inhibitors to protein targets like Epidermal Growth Factor Receptor (EGFR) kinase and Euchromatic Histone Lysine Methyltransferase 2 (EHMT2).

The 2,4-diaminopyrimidine core is recognized as a critical fragment for the inhibition of various enzymes. nih.gov Docking studies reveal that the amino groups on the pyrimidine (B1678525) ring are adept at forming crucial hydrogen bonds with active site residues. For example, in the context of caspase-1 inhibition, the 2,4-diamino group forms a key hydrogen bond with the residue Arg341. nih.gov This ability to act as a strong hydrogen-bond donor-acceptor pair is a primary reason for its prevalence in kinase inhibitor design. While specific docking studies focusing exclusively on this compound against EGFR or EHMT2 are not detailed in the available literature, the broader class of 2,4-diaminopyrimidine derivatives has been successfully designed and modeled as inhibitors for numerous kinases, including CDK7 and CK1ε. mdpi.comnih.gov This suggests the scaffold is a viable candidate for targeting the ATP-binding sites of EGFR and EHMT2.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The 2,4-diaminopyrimidine scaffold frequently serves as a query or a foundational structure in such campaigns.

In one approach, a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction—is developed based on known inhibitors. mdpi.comnih.gov This model is then used to screen vast compound databases. For instance, a pharmacophore-based virtual screening of over 100 million compounds led to the identification of promising 2,4-diaminopyrimidine-based compounds as potential CK1ε inhibitors. mdpi.comnih.gov In other cases, a known active compound containing the 2,4-diaminopyrimidine ring is used as a template for similarity-based virtual screening to find novel ligands with potentially improved properties. ebi.ac.uk These screening efforts often result in a set of "hits" that are then subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental validation. mdpi.comnih.gov

Table 2: Conceptual Workflow of Virtual Screening for 2,4-Diaminopyrimidine Derivatives

| Step | Description | Outcome |

|---|---|---|

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | A searchable library of millions of compounds. |

| 2. Target & Query Definition | A protein target is selected and a query (e.g., pharmacophore model, known ligand) is defined. | A 3D query for screening. |

| 3. Virtual Screening | The library is computationally screened against the query. | A list of initial "hit" compounds. |

| 4. Filtering & Docking | Hits are filtered for drug-like properties and docked into the protein's active site. | A refined list of high-potential candidates. |

Mechanistic Insights from Computational Studies

Computational chemistry serves as a powerful tool for understanding chemical reactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For many organic molecules, theoretical studies are instrumental in predicting how they will behave in a chemical reaction and interact with their environment.

Prediction of Reaction Pathways and Reactivity

Currently, there are no published computational studies that specifically map out the potential reaction pathways or quantify the reactivity of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the molecule's electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for calculating the activation energies of potential reaction mechanisms. Without these specific computational analyses, any discussion of the reaction pathways of this compound would be purely speculative.

Elucidation of Adsorption Mechanisms on Surfaces

Similarly, the scientific literature lacks computational investigations into the adsorption behavior of this compound on various surfaces. Theoretical studies in this area are vital for applications in materials science, catalysis, and sensor technology. Such research would typically employ computational models to simulate the interaction between the molecule and a surface, calculating adsorption energies, identifying the most stable adsorption geometries, and analyzing the nature of the intermolecular forces at play. The absence of these studies means that the manner in which this compound orients itself and binds to different material surfaces remains theoretically uncharacterized.

Coordination Chemistry and Ligand Design with N4,6 Dimethylpyrimidine 2,4 Diamine Scaffolds

N4,6-Dimethylpyrimidine-2,4-Diamine and its Analogs as Ligands in Metal Complexes

This compound possesses multiple nitrogen atoms that can act as potential donor sites for coordination with metal ions. The two amino groups at the 2 and 4 positions, along with the ring nitrogen atoms, offer various possibilities for chelation, making it a potentially versatile ligand in the design of metal complexes. The coordination behavior of this ligand is expected to be influenced by the steric hindrance from the methyl groups at the 4 and 6 positions and the electronic properties of the pyrimidine (B1678525) ring.

While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous pyrimidine compounds provides valuable insights. For instance, the coordination chemistry of 4,6-dimethylpyrimidine-2-thione, an analog where one amino group is replaced by a thione group, has been explored. In copper(I) complexes, this ligand has been shown to coordinate through both a ring nitrogen and the exocyclic sulfur atom, leading to the formation of polynuclear complexes. scielo.org.ar This suggests that this compound could also act as a bridging ligand, facilitating the formation of multi-metallic assemblies.

The presence of two amino groups in this compound introduces the possibility of it acting as a bidentate ligand, chelating to a metal center through the nitrogen atoms of the amino groups or a combination of an amino group and a ring nitrogen. The specific coordination mode would likely depend on the metal ion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Metal Coordination Compounds

The synthesis of metal coordination compounds involving pyrimidine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic approach would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to it. The resulting mixture is often heated under reflux to facilitate the complex formation, followed by cooling to crystallize the product.

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Key Characterization Techniques:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | IR spectroscopy is instrumental in identifying the coordination sites of the ligand. A shift in the stretching frequencies of the N-H bonds of the amino groups and the C=N bonds of the pyrimidine ring upon complexation can confirm the involvement of these groups in bonding to the metal ion. |

| UV-Visible Spectroscopy | This technique provides information about the electronic transitions within the complex, which can help in deducing the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region, which are absent in the free ligand, is indicative of d-d transitions of the metal ion or charge-transfer transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. |

| Mass Spectrometry | Mass spectrometry helps in determining the molecular weight of the complex and provides information about its stoichiometry. |

| Elemental Analysis | This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the proposed empirical formula. |

| X-ray Crystallography | Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a coordination compound, providing precise information about bond lengths, bond angles, and the overall coordination geometry. For example, in a study of copper complexes with 4,6-dimethylpyrimidine-2-thione, X-ray crystallography revealed a distorted-octahedral geometry for the arrangement of six copper atoms. scielo.org.ar |

Application in Schiff Base Metal Complexes

The presence of two primary amino groups in this compound makes it an excellent precursor for the synthesis of Schiff bases. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are versatile ligands in their own right and can form stable complexes with a wide range of metal ions.

The general synthesis of a Schiff base derived from this compound would involve reacting the diamine with two equivalents of an aldehyde or ketone in an alcoholic solvent, often with a catalytic amount of acid. The resulting Schiff base ligand would possess imine (C=N) linkages.

These Schiff base ligands are often multidentate, offering several coordination sites for metal ions. The metal complexes of such Schiff bases are of significant interest due to their diverse applications. For instance, a Schiff base-copper complex derived from a sulfonamide containing a 4,6-dimethylpyrimidin-2-yl moiety has been synthesized and characterized. nih.gov Studies on Schiff bases derived from other heterocyclic amines have shown that their metal complexes can exhibit interesting properties. nih.gov

The characterization of these Schiff base metal complexes would follow the same techniques outlined in the previous section. IR spectroscopy would be particularly useful to confirm the formation of the imine bond (typically appearing in the 1600-1650 cm-1 region) and to identify its involvement in coordination.

The resulting metal complexes, featuring the this compound scaffold within a larger Schiff base framework, have the potential for applications in various fields, building upon the rich chemistry of Schiff base metal complexes.

Supramolecular Chemistry Involving N4,6 Dimethylpyrimidine 2,4 Diamine Derivatives

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies is a process of molecular engineering, where the structure and function of the final assembly are controlled by the careful selection of molecular components and the interactions between them. nih.gov The fundamental principle lies in encoding recognition information into the individual molecules, guiding their self-assembly into a larger, well-defined architecture.

Key design principles include:

Molecular Recognition: The ability of molecules to bind selectively through non-covalent interactions. In pyrimidine (B1678525) derivatives, the arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens) provides a specific code for molecular recognition.

Self-Assembly: This is the spontaneous organization of molecules into stable, structurally well-defined aggregates. nih.gov This process is driven by the minimization of free energy and is highly dependent on the nature of the non-covalent interactions.

Hierarchical Assembly: The formation of complex supramolecular structures often occurs in a stepwise manner. Smaller, simple structures form first and then serve as the building blocks for larger, more complex assemblies.

Stimuli-Responsiveness: Supramolecular polymer networks can be designed to respond to external stimuli, such as light, temperature, or the presence of a specific guest molecule. nih.govnih.gov This is achieved by incorporating reversible non-covalent bonds that can be formed or broken in response to the stimulus. nih.gov For instance, researchers have developed systems where the thermodynamics of host-guest interactions within metal-organic cages can alter the bulk material properties. nih.gov

In the context of N4,6-dimethylpyrimidine-2,4-diamine derivatives, the primary design strategy involves utilizing the predictable hydrogen-bonding patterns of the aminopyrimidine core to create specific supramolecular synthons. A synthon is a structural unit within a molecule that can form intermolecular interactions. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the electronic properties and steric hindrance, thereby directing the assembly towards a desired architecture, be it a simple dimer, a one-dimensional chain, or a more complex three-dimensional network.

Non-Covalent Interactions in Pyrimidine-Based Supramolecular Structures (e.g., Hydrogen Bonding, π-Stacking)

The stability and structure of supramolecular assemblies involving pyrimidine derivatives are governed by a variety of non-covalent interactions. mdpi.commdpi.com These interactions, while individually weak compared to covalent bonds, collectively dictate the three-dimensional arrangement of the molecules.

Hydrogen Bonding: This is the most significant interaction in the supramolecular chemistry of aminopyrimidines. The this compound molecule possesses multiple hydrogen bond donors (N-H groups on the amino functions) and acceptors (the lone pairs on the ring nitrogen atoms). These sites can engage in a variety of hydrogen-bonding motifs. Studies on related compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), show that the organic cations can form base pairs via N-H···N hydrogen bonds. nih.gov In cocrystals with other molecules, like cinnamic acid, the aminopyrimidine can form robust eight-membered hydrogen-bonded rings with carboxylic acid groups through N-H···O and O-H···N interactions. researchgate.net The presence of nitroso groups in other 2,4-diaminopyrimidine (B92962) derivatives can lead to extensive charge-assisted hydrogen bonding, including N-H···O and N-H···N types. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Assembly |

| N-H···N | Amino Group (N-H) | Pyrimidine Ring (N) | 2.9 - 3.2 | Formation of base pairs and chains |

| N-H···O | Amino Group (N-H) | Carbonyl/Carboxylate (O) | 2.8 - 3.1 | Linking pyrimidine to co-formers |

| O-H···N | Carboxyl/Hydroxyl (O-H) | Pyrimidine Ring (N) | 2.6 - 2.9 | Formation of heterodimers |

| C-H···O | Aromatic/Alkyl (C-H) | Carbonyl/Sulfate (O) | 3.2 - 3.5 | Stabilization of 3D networks |

| C-H···π | Alkyl (C-H) | Pyrimidine Ring (π-system) | ~3.5 | Directional packing interactions |

Table 1: Common Hydrogen Bonds in Pyrimidine-Based Supramolecular Structures. This interactive table summarizes the key hydrogen bonding interactions, the typical atoms involved, their approximate bond distances, and their role in building larger assemblies.

Formation of Supramolecular Homosynthons

A key concept in crystal engineering and supramolecular chemistry is the "supramolecular synthon," which refers to a robust and predictable non-covalent interaction pattern between molecules. When this pattern is formed between identical molecules, it is known as a homosynthon.

In the case of aminopyrimidine derivatives, the most common and well-studied supramolecular homosynthon is the one formed by a pair of self-complementary hydrogen bonds, leading to a cyclic motif. Specifically, two aminopyrimidine molecules can interact via a pair of N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to a ring nitrogen of the second molecule, and vice-versa. This interaction results in a highly stable, eight-membered ring structure.

This specific ring motif is described using graph-set notation as R²₂(8).

R indicates a ring.

The superscript 2 denotes the number of hydrogen-bond donors involved in the ring.

The subscript 2 denotes the number of hydrogen-bond acceptors.

The number in parentheses (8) indicates the total number of atoms in the ring.

Advanced Applications and Research Frontiers of N4,6 Dimethylpyrimidine 2,4 Diamine Derivatives

Role in Enzyme Inhibition and Biological Target Modulation (Academic Perspective)

Derivatives built upon the 2,4-diaminopyrimidine (B92962) core have been synthesized and evaluated as potent and selective modulators of various key enzymes involved in human disease. This scaffold's ability to form critical hydrogen bonds allows it to anchor effectively within the active sites of numerous protein targets.

Kinase Inhibition Studies (e.g., EGFR kinase)

The 2,4-diaminopyrimidine core is a prominent feature in the design of kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR), a key player in non-small-cell lung cancer (NSCLC). researchgate.net A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as T790M and C797S. researchgate.net

Researchers have synthesized novel series of N2,N4-disubstituted pyrimidine-2,4-diamine and pyridine-2,4-diamine (B32025) derivatives to overcome this resistance. acs.orgmdpi.com For instance, one study detailed N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivatives that showed potent antiproliferative activity against cancer cell lines with the formidable EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S mutations. researchgate.netacs.org Compound Y9m from this series exhibited IC₅₀ values as low as 8-9 nM. acs.org Similarly, deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives have been developed, with compound 14l showing IC₅₀ values of 8-11 nM against the same resistant cell lines. mdpi.comnih.gov

Beyond EGFR, other kinase families are also targeted. A series of N2,N4-disubstituted pyrimidine-2,4-diamines demonstrated potent inhibitory activities against both cyclin-dependent kinase 2 (CDK2)/cyclin A and CDK9/cyclin T1, with the most potent compounds showing IC₅₀ values of 83 nM and 65 nM, respectively. researchgate.net These findings highlight the scaffold's utility in developing multi-kinase inhibitors for cancer therapy. researchgate.net

| Compound | Target Kinase | Reported Activity (IC₅₀) | Key Finding |

|---|---|---|---|

| Y9m | EGFRL858R/T790M/C797S | 8-9 nM | Overcomes triple-mutant EGFR resistance. acs.org |

| 14l | EGFRL858R/T790M/C797S | 8-11 nM | Potent inhibitor of resistant EGFR mutants. mdpi.comnih.gov |

| Compound 3g (CDK2) | CDK2/cyclin A | 83 nM | Potent inhibitor of cell cycle kinase CDK2. researchgate.net |

| Compound 3c (CDK9) | CDK9/cyclin T1 | 65 nM | Potent inhibitor of transcriptional kinase CDK9. researchgate.net |

Histone Methyltransferase Inhibition (e.g., EHMT2)

Epigenetic regulation is another major area where 2,4-diaminopyrimidine derivatives have shown significant promise. Specifically, they have been investigated as inhibitors of Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. nih.gov G9a is a histone methyltransferase that plays a critical role in gene silencing and has been implicated in cancer and other diseases. nih.gov

A notable example is compound F80 (N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl) phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine), which was identified as an inhibitor of G9a. nih.gov This compound served as a template for virtual screening efforts to identify new, structurally similar EHMT2 inhibitors from large chemical databases. nih.gov Such computational approaches, combined with in silico docking studies, have helped identify promising new candidates for further development. nih.gov The discovery of small-molecule G9a inhibitors like BIX-01294, which also features a 2,4-diamino core (within a quinazoline (B50416) structure), has been crucial for investigating the therapeutic potential of targeting this enzyme. nih.govrsc.org

Nitric Oxide Synthase Enzyme Modulation

Derivatives of 2,4-diaminopyrimidine can modulate the activity of nitric oxide synthase (NOS) enzymes, which are responsible for producing the signaling molecule nitric oxide (NO). researchgate.net The biosynthesis of NO by NOS requires (6R)-5,6,7,8-tetrahydrobiopterin (BH4) as an essential cofactor. google.com

Research has shown that 2,4-diamino-6-hydroxypyrimidine (DAHP) , a structural analog, acts as a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the BH4 synthesis pathway. researchgate.netnih.gov By blocking the production of BH4, DAHP effectively suppresses NO production in various cell types, including macrophages. researchgate.netnih.gov This mechanism demonstrates that pyrimidine (B1678525) derivatives can indirectly modulate NOS function by targeting the synthesis of its cofactors. researchgate.net In some contexts, DAHP has also been shown to suppress the expression of inducible NOS (iNOS) mRNA and protein through a BH4-independent mechanism, indicating multiple modes of action. nih.gov

Integrin Inhibition and Cell Adhesion Modulation

The process of cell adhesion, critical for cell migration, proliferation, and survival, is mediated by integrins and focal adhesion complexes. mdpi.com Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central component of this machinery and is often overexpressed in tumors. researchgate.netnih.gov The 2,4-diaminopyrimidine scaffold has proven to be a key structural motif for developing potent FAK inhibitors. nih.govnih.gov

A series of 2,4-diaminopyrimidine derivatives were designed based on the known FAK inhibitor TAE-226. nih.gov The diaminopyrimidine moiety in these molecules acts as an anchor, forming crucial hydrogen bonds in the hinge region of the FAK kinase domain. nih.gov One of the most effective compounds, A12 , displayed potent anticancer activity against lung (A549) and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values of 130 nM and 94 nM, respectively. nih.govnih.gov By inhibiting FAK, these compounds disrupt signaling pathways that control cell adhesion and migration, thereby demonstrating the role of this chemical class in modulating these critical cellular processes. researchgate.netnih.gov

Modulation of Biological Pathways Critical for Cell Function

The inhibition of specific enzymes by N4,6-dimethylpyrimidine-2,4-diamine derivatives leads to the downstream modulation of entire biological pathways essential for cell function and survival.

EGFR Signaling: Inhibitors targeting EGFR mutants, such as compound Y9m , not only block the primary kinase but also downregulate downstream signaling pathways like the PI3K/mTOR pathway. acs.org This dual action can enhance anti-tumor activity. These compounds can also induce cell cycle arrest and promote apoptosis by affecting proteins like CyclinD1 and Caspase-3. acs.org

Epigenetic Regulation: By inhibiting histone methyltransferases like EHMT2, these derivatives can alter gene expression patterns. nih.gov Inhibition of EHMT2 has been shown to result in a robust antiviral response against certain viruses in bovine cells, highlighting a role in modulating innate immunity. nih.gov

Cell Cycle and Autophagy: Derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and autophagy. orgsyn.org The most potent of these, compound 28e , had an IC₅₀ of 42 nM and demonstrated an ability to inhibit breast cancer cell growth. orgsyn.org

Materials Science Applications

Beyond their biomedical importance, diaminopyrimidine derivatives are emerging as valuable building blocks in materials science due to their electronic properties and ability to self-assemble and coordinate with metals.

Researchers have successfully synthesized polymers directly from dimethylpyrimidine precursors. For example, poly(4,6-dimethylpyrimidine sulfide) and poly(4,6-dimethylpyrimidine amine) were prepared through an electrophilic substitution reaction of the Friedel-Crafts type, demonstrating a straightforward route to new polymeric materials from this heterocyclic core. researchgate.net

In the realm of advanced functional materials, 2,4-diaminopyrimidine (dapym) has been used to create coordination polymers with copper(I) iodide. acs.org These materials, with formulas like [CuI(dapym)]n (a 1D structure) and [Cu2I2(dapym)]n (a 2D structure), exhibit intriguing optoelectronic properties, including responses to pressure and temperature, making them candidates for sensor applications. acs.org The compounds show semiconductor behavior, and a composite material made from the 1D polymer and ethyl vinyl acetate (B1210297) (EVA) was shown to improve the external quantum efficiency of a silicon photovoltaic mini-module, demonstrating a proof-of-concept for use in solar cells. acs.org

Furthermore, theoretical and experimental studies have explored the nonlinear optical (NLO) properties of diaminopyrimidine sulfonate derivatives. researchgate.netacs.org NLO materials are critical for applications in optoelectronics and telecommunications. The analysis showed that these molecules possess substantial second hyperpolarizability, indicating their potential for use in advanced optical technologies. researchgate.net

Polymer Chemistry: Building Blocks for Advanced Polymers

The bifunctional nature of diaminopyrimidine derivatives, including structures analogous to this compound, allows them to serve as monomers in polymerization reactions. The presence of reactive amine groups facilitates their incorporation into polymer backbones, leading to the synthesis of advanced polymers with tailored properties.

One area of exploration is the synthesis of poly(pyrimidine sulfide) and poly(pyrimidine amine) polymers. For instance, research on the polymerization of 4,6-dimethyl-2-pyrimidinethiol (DMPT) and 4,6-dimethyl-2-pyrimidineamine (DMPA) using a Lewis acid catalyst like aluminum chloride has demonstrated the feasibility of creating polymers through electrophilic substitution on the pyrimidine ring. dergipark.org.tr This type of Friedel-Crafts reaction suggests that this compound could similarly be polymerized to create novel materials. The resulting polymers could exhibit enhanced thermal stability and chemical resistance due to the inherent properties of the pyrimidine ring. dergipark.org.tr The incorporation of the N,N-dimethylamino group could further influence the polymer's solubility and processing characteristics.

The development of such pyrimidine-based polymers opens up possibilities for applications in specialty plastics and engineering thermoplastics, where high-performance materials are required. dergipark.org.tr

Organic Electronic Materials and Luminescent Materials

The electron-rich nature of the pyrimidine ring, combined with the electron-donating N,N-dimethylamino group, makes derivatives of this compound promising candidates for use in organic electronic and luminescent materials. The photophysical properties of pyrimidine-based compounds can be finely tuned by altering the substituents on the pyrimidine core. nih.gov

Studies on pyrimidine-derived α-amino acids have shown that the strategic placement of electron-donating and conjugating groups can lead to strong fluorescence emission in the visible spectrum, large Stokes shifts, and good quantum yields. nih.gov For example, pyrimidines with electron-donating C4-substituents have been observed to exhibit significant fluorescence. nih.gov This suggests that this compound derivatives, with their inherent electron-donating groups, could be engineered to be highly luminescent.

The charge-transfer characteristics of these molecules are also of significant interest. The interaction between the electron-deficient pyrimidine ring and electron-rich substituents can lead to intramolecular charge-transfer (ICT) properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net Research into related nitrogen-containing heterocyclic compounds has demonstrated that such ICT characteristics can result in solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting, bio-imaging, and chemical sensing. While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), AIE-active materials, or AIEgens, overcome this limitation. researchgate.net

The structural features of this compound derivatives, particularly the presence of rotatable amine and methyl groups attached to the pyrimidine core, suggest a potential for AIE activity. The restriction of intramolecular rotations (RIR) in the aggregated state is a key mechanism for AIE. In dilute solutions, the free rotation of these groups can lead to non-radiative decay of the excited state. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to strong fluorescence. researchgate.net

Research on other pyrimidine derivatives has shown promising AIE characteristics. For instance, a dimethylacridan substituted pyrimidine derivative was found to be sensitive to its environment, with emission ranging from blue in non-polar solvents to orange in more polar ones, and exhibited enhanced emission in the solid state. researchgate.net This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) excited state and the restriction of molecular motions in the aggregated form. researchgate.net These findings support the potential for designing AIE-active materials based on the this compound scaffold.

Organic Ligands for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and functionality, can be tailored by carefully selecting the metal and organic linker. The nitrogen atoms in the pyrimidine ring and the amino groups of this compound and its derivatives make them excellent candidates for use as organic ligands in the synthesis of MOFs. nih.govnih.gov

Studies have shown that pyrimidine-based ligands can be used to construct MOFs with interesting structural topologies and properties. For example, a cobalt-based MOF has been synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov This MOF exhibited a nanosheet microsphere morphology and demonstrated catalytic activity, which was attributed to the presence of Lewis acid sites. nih.gov

Furthermore, research on MOFs constructed from 4,6-dimethylpyrimidine (B31164) and copper(II) has resulted in one-dimensional chain structures. nih.gov The ability to tune the dimensionality and framework of MOFs by selecting appropriate pyrimidine ligands and metal centers highlights the versatility of these compounds in materials synthesis. The incorporation of the N,N-dimethylamino group in this compound could introduce additional functionality and influence the resulting MOF's properties, potentially leading to applications in gas storage, separation, and catalysis. nih.gov

Corrosion Inhibition Studies of Pyrimidine Derivatives

The protection of metals from corrosion is a critical industrial and economic concern. Pyrimidine derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. Their effectiveness is attributed to the presence of heteroatoms (nitrogen, and in some derivatives, oxygen and sulfur) and π-electrons in the aromatic ring, which facilitate their adsorption onto metal surfaces.

Electrochemical Measurements and Surface Characterization

The performance of pyrimidine derivatives as corrosion inhibitors is extensively studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). ijirset.comresearchgate.net Potentiodynamic polarization studies help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Most pyrimidine derivatives act as mixed-type inhibitors, meaning they suppress both reactions, often with a more pronounced effect on the cathodic reaction. electrochemsci.org

EIS is a powerful non-destructive technique that provides information about the resistance of the metal to charge transfer and the properties of the electrical double layer at the metal-solution interface. In the presence of effective pyrimidine inhibitors, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. ijirset.com The increase in Rct signifies a slowing of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which have a lower dielectric constant. ijirset.com

The table below summarizes electrochemical data from studies on various pyrimidine derivatives, illustrating their effectiveness as corrosion inhibitors for steel in acidic media.

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Technique | Reference |

| 2-amino-4,6-dimethyl pyrimidine | 150 ppm | Neutral Aqueous | 85 | Weight Loss | researchgate.net |

| 4,6-dimethyl pyrimidine derivative (P-NMe2) | 17 x 10⁻⁶ M | 1 M HCl | >90 | EIS | ijirset.com |

| 4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP) | - | 1.0 M HCl | 99 | Potentiodynamic Polarization | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative (OPIP) | 0.1 mmol L⁻¹ | 1 mol L⁻¹ HCl | 91.9 | Weight Loss | frontiersin.org |

| Chromeno pyrimidine (CP-1) | 200 mg/L | 15% HCl | 96.4 | EIS | kfupm.edu.sa |

Surface characterization techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) provide visual and compositional evidence of the protective film formed by the inhibitor on the metal surface. researchgate.netresearchgate.net SEM images of steel surfaces treated with pyrimidine inhibitors show a smoother surface with significantly less corrosion damage compared to untreated surfaces. researchgate.net EDX analysis confirms the presence of nitrogen and other elements from the inhibitor molecule on the metal surface, verifying its adsorption. researchgate.net AFM studies reveal a reduction in surface roughness, further indicating the formation of a protective layer. researchgate.net X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the chemical composition of the surface film and the nature of the interaction between the inhibitor and the metal. bohrium.com

Adsorption Mechanisms on Metal Surfaces

The protective action of pyrimidine-based corrosion inhibitors is predicated on their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. The adsorption process can be influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. ijirset.com

The adsorption of these inhibitors on metal surfaces is often described by adsorption isotherms, with the Langmuir adsorption isotherm being the most commonly fitted model. ijirset.comelectrochemsci.org The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.org The adsorption process can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. nih.gov

The presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the pyrimidine ring are crucial for the adsorption process. These electron-rich centers can interact with the vacant d-orbitals of iron atoms on the steel surface. nih.gov Quantum chemical calculations and molecular dynamics simulations are increasingly being used to complement experimental studies and provide deeper insights into the adsorption mechanism at the molecular level. dergipark.org.trnih.gov These theoretical methods help in understanding the relationship between the molecular structure of the inhibitor and its inhibition efficiency. nih.gov

The following table presents data related to the adsorption of various pyrimidine derivatives on steel surfaces.

| Inhibitor | Adsorption Isotherm | Type of Adsorption | Reference |

| 2,6-Dimethylpyrimidine-2-amine derivatives | Langmuir | - | ijirset.com |

| Four pyrimidine derivatives (PPDs) | Langmuir | - | electrochemsci.org |

| Imidazo[1,2-a]pyrimidine derivatives | Langmuir | - | frontiersin.org |

| Chromeno pyrimidine derivatives (CPs) | Langmuir | Physisorption and Chemisorption | kfupm.edu.sa |

| 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) | Langmuir | - | researchgate.net |

Emerging Research Directions for this compound Compounds

The foundational structure of this compound and its analogs has established them as versatile scaffolds in medicinal chemistry and beyond. As researchers continue to explore the chemical space occupied by these compounds, several key frontiers are emerging, promising to unlock new therapeutic strategies and novel material applications. Current investigations are focused on enhancing the efficacy of these derivatives against resistant biological targets, expanding their application to new disease areas, and exploring their potential in fields outside of medicine.

One of the most active areas of research is the development of pyrimidine-2,4-diamine derivatives to combat drug resistance in cancer. nih.govresearchgate.net A significant body of work is dedicated to designing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). researchgate.net While early-generation tyrosine kinase inhibitors (TKIs) were effective, resistance often develops, frequently through mutations such as T790M and C797S. nih.govresearchgate.net To address this, novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR with these resistance mutations. nih.govresearchgate.net

Another strategy being explored is the use of deuterated derivatives to enhance metabolic stability. nih.gov For instance, deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives have been shown to have a significantly increased half-life in rat liver microsomes compared to their non-deuterated counterparts. nih.gov This improved stability can translate to better therapeutic performance in vivo. nih.gov

Beyond EGFR, the pyrimidine-2,4-diamine scaffold is being investigated for its potential to inhibit other kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6). mdpi.com The development of selective CDK4/6 inhibitors is a major focus in cancer research, particularly for hormone receptor-positive breast cancer. mdpi.com A groundbreaking approach in this area is the design of Proteolysis Targeting Chimeras (PROTACs) based on pyrimidine scaffolds. mdpi.com PROTACs offer a novel mechanism of action by inducing the degradation of target proteins rather than just inhibiting them, which could be a powerful strategy to overcome drug resistance. mdpi.com

The therapeutic potential of these compounds is also being explored outside of oncology. For example, derivatives of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as antifolates, which act as dihydrofolate reductase (DHFR) inhibitors. nih.gov These compounds have shown potent activity against tumor cell lines and also hold promise for treating opportunistic infections in immunocompromised patients. nih.gov

A particularly novel and emerging research direction is the application of pyrimidine derivatives in agriculture. Studies on 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives have revealed a pronounced plant growth-stimulating activity. researchgate.net This discovery opens up a new, non-medical field for these compounds and suggests their potential for development as agricultural agents. researchgate.net The use of these compounds as building blocks for more complex molecules also points towards their potential utility in materials science, although this remains a less explored frontier. researchgate.net

The table below summarizes key research findings on emerging applications of this compound derivatives.

| Derivative Class | Research Focus | Key Findings |

| N2-phenyl-N4-quinoxalinamine pyrimidine-2,4-diamines | Overcoming EGFR C797S mutation in NSCLC | Compound Y9m showed potent inhibitory activity (IC50 values of 8-9 nM) against resistant cancer cell lines. nih.gov |

| Deuterated N2, N4-diphenylpyridine-2,4-diamines | Improving metabolic stability of EGFR inhibitors | Deuterated compound 14o showed a significantly increased half-life and potent tumor inhibition in xenograft models. nih.gov |

| Pyrimidine-based PROTACs | Degradation of CDK4/6 for cancer therapy | Palbociclib-based PROTACs selectively degrade CDK6, offering a strategy to overcome drug resistance. mdpi.com |

| 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines | Antifolates for cancer and opportunistic infections | Classical and nonclassical analogues act as potent dual inhibitors of DHFR and thymidylate synthase. nih.gov |

| 4,6-Dimethylpyrimidine-2-thiosubstituted derivatives | Plant growth stimulation | Synthesized compounds demonstrated pronounced plant growth-stimulating properties, indicating potential for agricultural applications. researchgate.net |

Q & A

Q. Table 1: Key Characterization Data

| Method | Critical Parameters | Reference |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z 123.1558 | |

| X-ray Crystallography | Planarity, N-H···N distances (2.23–2.50 Å) |

What are the potential biological targets and mechanisms of action of this compound derivatives?

Answer:

The compound’s derivatives target:

- Kinases (e.g., FAK) : Act as ATP-competitive inhibitors via pyrimidine scaffold interactions .

- Histone Methyltransferases (e.g., EHMT2) : Displace SAM cofactors through π-π stacking and hydrogen bonding .

Structure-activity relationship (SAR) studies emphasize the role of dimethyl groups at positions 4 and 6 in enhancing hydrophobic interactions and planar geometry .

Q. Table 2: Biological Targets and Mechanisms

| Target | Mechanism | Reference |

|---|---|---|

| FAK | ATP-binding site inhibition | |

| EHMT2 (G9a) | SAM cofactor displacement |

How can researchers resolve contradictions in solubility and stability data for this compound?

Answer:

Discrepancies arise from:

- Solvent Conditions : Solubility in NaOH is well-documented, but variations in pH or solvent polarity alter results .

- Crystallinity : Amorphous vs. crystalline forms affect dissolution rates .

- Stability : Decomposition risks under oxidizing conditions require controlled humidity and inert atmospheres .

Q. Recommendations :

Q. Table 3: Stability and Solubility Factors

| Factor | Impact | Reference |

|---|---|---|

| Alkaline pH | Enhances solubility | |

| Oxidizing agents | Risk of decomposition |

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:

The crystal lattice is stabilized by:

- N-H···N Hydrogen Bonds : Form infinite ribbons with R₂²(8) motifs (distances: 2.23–2.50 Å; angles: 145°–171°) .

- Solvent Interactions : Acetone molecules participate in N-H···O bonds, enhancing stability .

- π-π Stacking : Planar pyrimidine rings facilitate interlayer interactions (3.88 Å spacing) .

Q. Table 4: Hydrogen-Bonding Parameters

| Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N-H···N | 2.23–2.50 | 145–171 |

What computational strategies optimize the pharmacokinetics of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.